molecular formula C27H26N4O3 B2955796 N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251709-40-6

N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2955796
CAS No.: 1251709-40-6
M. Wt: 454.53
InChI Key: OGXYSFRCYCCGMC-UHFFFAOYSA-N
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Description

N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a benzyl group, and a methoxyphenylacetamido moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory activity .

Mode of Action

A related benzimidazole derivative has been shown to suppress oxidative stress and inflammatory markers in mice . This suggests that the compound might interact with its targets to modulate oxidative stress and inflammation.

Biochemical Pathways

The compound appears to affect biochemical pathways related to oxidative stress and inflammation. In a study on a related benzimidazole derivative, it was found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), while upregulating IL-10 expression . These changes suggest that the compound might influence the signaling pathways of these cytokines.

Pharmacokinetics

The compound’s molecular weight is 255355 , which could influence its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability could also be affected by its physical and chemical properties, such as its density (1.024 g/cm3) and boiling point (377.8ºC at 760 mmHg) .

Result of Action

The compound appears to have a mucoprotective effect, as suggested by a study on a related benzimidazole derivative . This derivative was found to reduce diarrhea score, mitigate weight loss, increase feed intake, and improve survival rate in mice with methotrexate-induced intestinal mucositis . It also mitigated villus atrophy, crypt hypoplasia, and oxidative stress markers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the methoxyphenylacetamido moiety. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Attachment of the Methoxyphenylacetamido Moiety: This step involves the acylation of the imidazole ring with 4-methoxyphenylacetic acid, followed by the formation of an amide bond with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: A benzimidazole derivative with similar structural features.

    4-Methoxyamphetamine: A compound with a methoxyphenyl group, similar to the methoxyphenylacetamido moiety in the target compound.

Uniqueness

N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of the imidazole ring, benzyl group, and methoxyphenylacetamido moiety sets it apart from other similar compounds.

Properties

IUPAC Name

N-benzyl-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-13-9-20(10-14-24)15-26(32)30-23-11-7-22(8-12-23)17-31-18-25(29-19-31)27(33)28-16-21-5-3-2-4-6-21/h2-14,18-19H,15-17H2,1H3,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXYSFRCYCCGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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